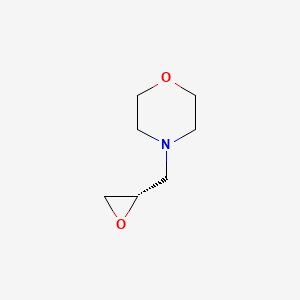
4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid
Overview
Description
The compound is a derivative of terpyridine, which is a class of heterocyclic compounds. They are often used as ligands for transition metal catalysis and in supramolecular chemistry .
Molecular Structure Analysis
The molecular structure of terpyridine derivatives can be complex and varies based on the specific substituents attached to the terpyridine core .Chemical Reactions Analysis
Terpyridine and its derivatives are known to undergo a variety of chemical reactions, often serving as ligands in transition metal catalysis .Physical and Chemical Properties Analysis
The physical and chemical properties of terpyridine derivatives can vary widely depending on their specific structure .Scientific Research Applications
Photophysical Properties and Redox Behavior : This compound has been used in the synthesis of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, demonstrating unique photophysical and redox properties (Neve et al., 1999).
Construction of Zinc Coordination Polymers : Hydrothermal synthesis has been employed to create divalent zinc coordination polymers with 4'-(4-Carboxyphenyl)-3,2':6',3''-terpyridine. These structures exhibit interesting π···π interactions and luminescent properties (Gai et al., 2013).
Conformational Switching : This compound has been instrumental in studies focusing on the switching of the conformation of 3,2′:6′,3″-tpy domains in related compounds, affecting the packing interactions and the formation of supramolecular assemblies (Rocco et al., 2020).
Luminescence in Coordination Polymers : The luminescent properties of various metal-ligand complexes involving 4'-(4-Carboxyphenyl)-3,2':6',3''-terpyridine have been extensively studied. These complexes demonstrate potential for applications in photoluminescent materials (Hu et al., 2018).
Applications in OLEDs : Derivatives of this compound have been synthesized and characterized for potential use in organic light emitting diodes (OLEDs), demonstrating promising photophysical and electrochemical properties (Lakshmanan et al., 2015).
2D-Coordination Networks : The synthesis and characterization of this compound have led to the formation of 2D-coordination networks, revealing insights into the effects of chain length variation and conformational flexibility on the structure of these networks (Rocco et al., 2020).
Catalytic Oxidation of Benzylic C–H Bonds : Coordination compounds formed with this ligand and transition metal ions have demonstrated exceptional catalytic activity for the oxidation of benzylic C–H bonds, showcasing the potential for catalysis applications (Xi et al., 2015).
Supramolecular Architectures : The compound has been used in the creation of homoleptic Ru(II) complexes, which are significant for building supramolecular architectures with peripheral carboxylic acid functionality (Cooke et al., 2008).
Mechanism of Action
Target of Action
For instance, benzoic acid itself is known to have antimicrobial properties . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Mode of Action
For example, benzoic acid is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .
Biochemical Pathways
This process involves the initial formation of a xenobiotic acyl-CoA thioester that is then conjugated principally with glycine in humans .
Pharmacokinetics
They are weak bases, and their pKa values are close to physiological pH, meaning both protonated and unprotonated forms are present . The onset of action is related to pKa, and the duration of action is associated with the extent of protein binding .
Result of Action
Benzoic acid is known to have antimicrobial properties and is used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Action Environment
For example, the melting point of benzoic acid is at 122.4°C, and it boils at 249.2°C . The solubility in water depends on the pH .
Future Directions
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to benzoic acid , it can be inferred that it may share some of the biochemical properties of benzoic acid. Benzoic acid is known to participate in various biochemical reactions, particularly those involving carboxyl group interactions
Cellular Effects
Benzoic acid, a structurally similar compound, is known to have antimicrobial properties and can affect cellular processes in bacteria
Molecular Mechanism
Benzoic acid, a structurally similar compound, is known to exert its effects through various mechanisms, including the inhibition of enzymes that control the acetic acid metabolism and oxidative phosphorylation in bacteria
Dosage Effects in Animal Models
Studies on benzoic acid have shown that it can improve the performance of young pigs when supplemented in their diet
Metabolic Pathways
Benzoic acid, a structurally similar compound, is known to be involved in various metabolic pathways, including those related to the metabolism of aromatic compounds
Transport and Distribution
Studies on benzoic acid have shown that its distribution coefficient varies with pH, suggesting that it may be transported and distributed differently under different pH conditions
Subcellular Localization
Studies on the enzyme responsible for the biosynthesis of the volatile ester methylbenzoate in snapdragon flowers, which involves benzoic acid, have shown that it is a cytosolic enzyme This suggests that benzoic acid and its derivatives may also be located in the cytosol
Properties
IUPAC Name |
4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2/c26-22(27)16-7-5-15(6-8-16)19-11-20(17-3-1-9-23-13-17)25-21(12-19)18-4-2-10-24-14-18/h1-14H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFUNGVYMIXSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=N2)C3=CN=CC=C3)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Diethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3102082.png)
![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3102093.png)
![(3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B3102103.png)



